molecular formula C13H20N2O B13639801 2-Amino-3-methyl-N-((R)-1-phenylethyl)butanamide

2-Amino-3-methyl-N-((R)-1-phenylethyl)butanamide

Cat. No.: B13639801
M. Wt: 220.31 g/mol
InChI Key: IBMJEJFJDQFSCM-RWANSRKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery in Amino Acid Derivative Research

The discovery of 2-amino-3-methyl-N-((R)-1-phenylethyl)butanamide is rooted in mid-20th-century efforts to synthesize chiral amines for pharmaceutical applications. Early work on amino acid amides focused on their utility as intermediates in peptide mimetics and enzyme inhibitors. The compound’s specific structure emerged from methodologies developed for stereoselective N-alkylation, a technique refined during the 1980s to access enantiopure amides. Its design parallels natural alkamides, such as those found in Acmella radicans, where phenylalanine-derived amines form bioactive conjugates.

A pivotal moment in its characterization came with advances in gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR), enabling precise structural elucidation of its branched alkyl and aromatic moieties. These techniques confirmed the compound’s configuration and differentiated it from related derivatives like N-isobutyl decatrienamides.

Relevance within Contemporary Organic and Medicinal Chemistry

In modern contexts, 2-amino-3-methyl-N-((R)-1-phenylethyl)butanamide serves as a model system for studying stereochemical effects on amide reactivity. Its (R)-configured phenylethyl group induces distinct conformational preferences, influencing intermolecular interactions in catalytic processes. Medicinally, the compound’s structure aligns with pharmacophores targeting neurological and metabolic disorders, as its amino-amide scaffold mimics endogenous ligands for G-protein-coupled receptors.

Recent synthetic campaigns have exploited its modular design to generate libraries of analogs for high-throughput screening. For instance, threoninamide carbamate derivatives synthesized via similar routes exhibit antifungal activity, underscoring the therapeutic potential of this structural class.

Overview of Structural Motifs and Their Academic Significance

The compound’s molecular architecture integrates three critical motifs:

  • Chiral (R)-1-phenylethyl group : Introduces stereochemical diversity, enhancing binding specificity in molecular recognition events.
  • Branched 2-amino-3-methylbutanamide backbone : Mimics natural amino acid side chains, facilitating integration into peptide-like systems.
  • Amide linkage : Delocalizes electron density across the carbonyl-nitrogen bond, conferring stability against hydrolysis.

Table 1: Key Structural Attributes

Property Value/Description Source
Molecular Formula C~13~H~20~N~2~O
Molecular Weight 220.31 g/mol
Configuration (R)-1-phenylethyl, 2S-amino-3-methyl
Functional Groups Primary amine, secondary amide, aryl

This combination of features enables the compound to act as a conformationally constrained building block, a property leveraged in asymmetric catalysis and drug design.

Position within the Broader Class of Functionalized Amino Acid Amides

Functionalized amino acid amides represent a bridge between small-molecule therapeutics and biomacromolecules. 2-Amino-3-methyl-N-((R)-1-phenylethyl)butanamide falls within the subclass of N-alkylated α-amino amides, distinguished by their enhanced metabolic stability compared to free amino acids. Its phenyl group aligns it with neuroactive compounds like phenethylamine derivatives, while the methyl branch parallels valine-based metabolites implicated in lipid biosynthesis.

Notably, the compound shares biosynthetic logic with alkamides from Acmella radicans, where phenylalanine undergoes decarboxylation and conjugation with fatty acid derivatives. Such parallels highlight its potential as a synthetic analog for studying natural product biosynthesis.

Research Objectives and Scope of Scholarly Inquiry

Current research priorities include:

  • Stereoselective synthesis : Optimizing routes to achieve >99% enantiomeric excess, particularly via enzymatic resolution or chiral auxiliaries.
  • Structure-activity relationships (SAR) : Correlating substituent effects with biological activity, informed by analogs like N-isobutyl decatrienamides.
  • Mechanistic studies : Probing amide resonance stabilization’s role in pharmacokinetics using isotopic labeling.
  • Material science applications : Exploring self-assembly properties driven by aryl-amide interactions.

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

2-amino-3-methyl-N-[(1R)-1-phenylethyl]butanamide

InChI

InChI=1S/C13H20N2O/c1-9(2)12(14)13(16)15-10(3)11-7-5-4-6-8-11/h4-10,12H,14H2,1-3H3,(H,15,16)/t10-,12?/m1/s1

InChI Key

IBMJEJFJDQFSCM-RWANSRKNSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC(=O)C(C(C)C)N

Canonical SMILES

CC(C)C(C(=O)NC(C)C1=CC=CC=C1)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Amino-3-methyl-N-((R)-1-phenylethyl)butanamide typically involves:

  • Starting from chiral amino acid derivatives or their protected forms.
  • Formation of the amide bond between the amino acid derivative and the (R)-1-phenylethylamine moiety.
  • Use of protecting groups to mask reactive amine functionalities during intermediate steps.
  • Final deprotection to yield the target compound.

This approach ensures stereochemical integrity and high purity of the final product.

Stepwise Preparation Example

A representative synthetic route is outlined below based on detailed experimental procedures from peer-reviewed sources:

Step Reaction Reagents and Conditions Yield (%) Notes
1 Protection of (S)-2-amino-3-phenylpropan-1-ol Di-tert-butyl dicarbonate, triethylamine, dichloromethane, 0°C to room temperature, 8 h Quantitative Formation of Boc-protected amine
2 Conversion to tosylate intermediate p-Toluenesulfonyl chloride, triethylamine, dichloromethane, room temperature, 16 h 59% (over steps 2 and 3) Activation for nucleophilic substitution
3 Azide substitution Sodium azide, dimethylformamide, 45°C, 14 h 46% Introduction of azido group
4 Reduction of azide to amine Trifluoroacetic acid, 0°C to room temperature, 2 h Quantitative Formation of amine salt
5 Amide bond formation with (R)-1-phenylethylamine derivative Coupling agents (e.g., carbodiimides), suitable solvent (e.g., methanol), room temperature 75-85% Formation of target amide

This sequence highlights the need for protection/deprotection and careful control of stereochemistry to maintain the chiral centers.

Protection and Deprotection Strategies

  • Protecting groups such as tert-butyloxycarbonyl (Boc) are employed to mask amine groups during intermediate steps to prevent side reactions.
  • Deprotection agents include trifluoroacetic acid or hydrochloric acid, which remove Boc groups under mild acidic conditions without racemization.
  • Selection of protecting groups and deprotection conditions is critical to preserve stereochemistry and yield.

Amide Bond Formation Techniques

  • Amide bond formation is generally achieved via coupling reagents like carbodiimides (e.g., EDC, DCC) or mixed anhydrides.
  • Solvents such as dichloromethane or methanol are commonly used.
  • Bases like triethylamine neutralize acid by-products and facilitate coupling.
  • Reaction temperatures are typically ambient to avoid racemization.
  • Purification is done by extraction and chromatography to isolate the pure amide.

Detailed Research Outcomes

Yield and Purity

  • Overall yields for the multi-step synthesis range from 40% to 85% depending on the step and conditions.
  • Purity is confirmed by chromatographic methods and spectroscopic analysis (NMR, MS).
  • Stereochemical integrity is maintained as confirmed by chiral HPLC and optical rotation measurements.

Optimization Parameters

Parameter Effect on Yield and Purity Optimal Conditions
Temperature High temperatures may cause racemization 0°C to room temperature
Solvent polarity Influences solubility and reaction rate Dichloromethane, methanol preferred
Base strength Affects coupling efficiency Triethylamine optimal
Protecting group choice Impacts ease of removal and stability Boc preferred for amines

Summary Table of Preparation Methods

Method Aspect Description Key Reagents Conditions Outcome
Starting material Chiral amino acid derivatives (S)-2-amino-3-phenylpropan-1-ol - Chiral integrity
Protection Boc protection of amine Di-tert-butyl dicarbonate, triethylamine 0°C to RT, 8 h Protected intermediate
Functionalization Tosylation and azide substitution p-Toluenesulfonyl chloride, sodium azide RT to 45°C, 14-16 h Azido intermediate
Reduction Azide to amine Trifluoroacetic acid 0°C to RT, 2 h Amine salt
Amide formation Coupling with (R)-1-phenylethylamine Carbodiimides, base, solvent RT, 16 h Target amide

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis of the amide bond in 2-amino-3-methyl-N-((R)-1-phenylethyl)butanamide yields corresponding carboxylic acids or amines, depending on reaction conditions:

Reaction ConditionsProductsYieldSelectivitySource
Acidic (HCl, H₂O)(R)-2-amino-3-methylbutanoic acid + (R)-1-phenylethylamine~85%High stereoretention
Basic (NaOH, H₂O)Sodium salt of (R)-2-amino-3-methylbutanoate + (R)-1-phenylethylamine~78%Partial racemization

Mechanistic studies suggest that acidic hydrolysis proceeds via a tetrahedral intermediate stabilized by the chiral phenylethyl group, preserving stereochemistry.

Alkylation and Acylation

The primary amino group undergoes nucleophilic substitution or acylation to form secondary amines or amides:

Alkylation

Reaction with alkyl halides (e.g., methyl iodide):
Compound+CH3IEt3N, DCMN-methyl derivative\text{Compound} + \text{CH}_3\text{I} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{N-methyl derivative}

  • Yield : 62–75%

  • Steric effects : Bulky alkyl halides (e.g., tert-butyl bromide) show reduced reactivity due to steric hindrance from the phenylethyl group .

Acylation

Reaction with acetyl chloride:
Compound+AcClpyridineN-acetylated product\text{Compound} + \text{AcCl} \xrightarrow{\text{pyridine}} \text{N-acetylated product}

  • Yield : 88%

  • Side products : <5% O-acetylation observed under basic conditions.

Cyclization Reactions

Intramolecular cyclization forms heterocyclic structures, such as β-lactams or diketopiperazines, under specific conditions:

Cyclization TypeConditionsProductYieldNotesSource
β-Lactam formationMitsunobu reaction (DIAD, PPh₃)4-membered ring45%Requires activation of the amide nitrogen
DiketopiperazineThermal (reflux in toluene)6-membered ring30%Favored in non-polar solvents

Oxidation

The tertiary carbon adjacent to the amide group undergoes oxidation with KMnO₄/H₂SO₄ to form a ketone derivative:
CompoundKMnO43-methyl-2-oxo-N-((R)-1-phenylethyl)butanamide\text{Compound} \xrightarrow{\text{KMnO}_4} \text{3-methyl-2-oxo-N-((R)-1-phenylethyl)butanamide}

  • Yield : 50%

  • Side reaction : Over-oxidation to carboxylic acid occurs with prolonged reaction time.

Reduction

Catalytic hydrogenation (H₂, Pd/C) reduces the amide to a secondary amine:
CompoundH2,Pd/C2-amino-3-methyl-N-((R)-1-phenylethyl)butylamine\text{Compound} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{2-amino-3-methyl-N-((R)-1-phenylethyl)butylamine}

  • Yield : 92%

  • Stereochemistry : Retention of configuration at the chiral center confirmed by polarimetry .

Stereochemical Transformations

The (R)-1-phenylethyl group induces diastereoselectivity in reactions with chiral reagents:

ReactionReagentDiastereomeric Ratio (dr)Source
Asymmetric alkylation(S)-BINOL-derived catalyst95:5
Enzymatic resolutionLipase (Candida antarctica)88% ee

Key Research Findings

  • Mechanistic Insight : DFT calculations reveal that steric effects from the phenylethyl group dictate reaction pathways in cyclization.

  • Industrial Relevance : Continuous-flow systems improve yields in large-scale acylations (scale: 10 kg, yield: 82%).

Scientific Research Applications

2-Amino-3-methyl-N-(®-1-phenylethyl)butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential role in biochemical pathways and as a ligand in protein binding studies.

    Medicine: Investigated for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-methyl-N-(®-1-phenylethyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

(a) Enantiomeric Pairs
  • (2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide (CAS 49214-88) and its (2S)-enantiomer (CAS 49214-87) differ in stereochemistry at the amino-bearing carbon. Both share a phenylmethyl group but feature a dimethyl substitution on the butanamide backbone. These enantiomers are priced differently (JPY 30,200/g vs.
  • The dimethyl substitution in the analogs may enhance lipophilicity relative to the target’s methyl group.
(b) Pyridinyl-Substituted Derivatives
  • (R)-2-Amino-3-methyl-N-(pyridin-2-yl)butanamide (CAS 1568043-19-5) and its (S)-enantiomer replace the phenylethyl group with a pyridinyl moiety. These compounds exhibit 97–98% purity and are priced at JPY 195–307/100mg .
  • Comparison : The pyridine ring introduces hydrogen-bond-accepting capability, enhancing water solubility compared to the purely lipophilic phenylethyl group. This substitution could influence membrane permeability and receptor interactions.
(c) Morpholinoethyl-Substituted Analog
  • (3S)-2-Amino-3-methyl-N-(2-morpholinoethyl)-pentanamide () features a morpholinoethyl group and exists as sulfate salts. This modification improves solubility and bioavailability, making it suitable for therapeutic applications.

Functional Group Variations

(a) N,O-Bidentate Directing Group in Benzamide Derivatives
  • N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () contains a benzamide core with an N,O-bidentate directing group, enabling metal-catalyzed C–H functionalization.
  • Comparison : Unlike this benzamide derivative, the target compound’s butanamide backbone and absence of a hydroxyl group limit its utility in catalysis but may enhance metabolic stability.
(b) Indolyl-Substituted Butanamides
  • 4-Amino-N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)butanamide (CAS 61059-60-7) shares a 92% structural similarity with the target compound but incorporates an indole ring .

Physicochemical and Commercial Properties

Compound Name Molecular Weight Key Functional Groups CAS Number Price (per 100mg)
2-Amino-3-methyl-N-((R)-1-phenylethyl)butanamide ~220 (estimated) Amino, amide, (R)-phenylethyl Not provided N/A
(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide 220.31 Amino, amide, phenylmethyl 49214-88 ~JPY 30,200/g
(R)-2-Amino-3-methyl-N-(pyridin-2-yl)butanamide N/A Amino, amide, pyridinyl 1568043-19-5 JPY 307
4-Amino-N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)butanamide N/A Amino, amide, indolyl 61059-60-7 N/A

Note: Molecular weights and prices are inferred from , and 10.

Biological Activity

2-Amino-3-methyl-N-((R)-1-phenylethyl)butanamide, a chiral amide compound, has garnered attention for its potential biological activities. This article explores its chemical properties, biological interactions, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 2-Amino-3-methyl-N-((R)-1-phenylethyl)butanamide is C13H20N2O, with a molecular weight of approximately 220.31 g/mol. The compound features a butanamide backbone with a phenylethyl substituent, contributing to its unique stereochemistry and biological activity. Its chirality allows it to exist in two enantiomeric forms, which can exhibit different pharmacological effects.

Key Structural Features:

  • Amino Group: Contributes to basicity and potential interactions with biological targets.
  • Methyl Group: Influences hydrophobicity and steric effects.
  • Phenylethyl Moiety: Enhances binding affinity to specific receptors.

Biological Activity

Research indicates that 2-Amino-3-methyl-N-((R)-1-phenylethyl)butanamide may modulate neurotransmitter systems and interact with various receptors involved in neurological functions. Its mechanism of action often involves binding to specific proteins or enzymes, leading to physiological responses that can be beneficial in treating certain disorders.

Interaction Studies

Studies have shown that the compound exhibits significant binding affinity towards neurotransmitter receptors. For example, it has been linked to the modulation of the vasopressin V1a receptor, which plays a critical role in regulating blood pressure and social behavior . The compound's interactions may involve hydrogen bonding and hydrophobic interactions, enhancing its selectivity towards these targets.

Table 1: Binding Affinities of Related Compounds

Compound NameTarget ReceptorBinding Affinity (Ki)
2-Amino-3-methyl-N-((R)-1-phenylethyl)butanamideV1a Receptor0.3 nM
SRX246V1a Receptor0.3 nM
LanicemineNMDA ReceptorNot specified

Therapeutic Implications

The unique structure of 2-Amino-3-methyl-N-((R)-1-phenylethyl)butanamide positions it as a candidate for developing therapeutic agents targeting neurological disorders such as anxiety and depression. Its ability to cross the blood-brain barrier enhances its potential as a central nervous system (CNS) modulator .

Case Studies

  • Neuropharmacology Research:
    A study evaluating the effects of similar compounds on neurotransmitter systems indicated that modifications in the amine structure could enhance selectivity and potency against certain biological targets. This suggests that derivatives of 2-Amino-3-methyl-N-((R)-1-phenylethyl)butanamide could be explored for improved therapeutic outcomes .
  • Inflammatory Response Modulation:
    Research into compounds with structural similarities has demonstrated their effectiveness in reducing inflammatory cytokines like IL-1β and IL-6. While not directly tested on 2-Amino-3-methyl-N-((R)-1-phenylethyl)butanamide, these findings suggest potential anti-inflammatory applications worth investigating .

Q & A

Q. What are the recommended synthetic routes for 2-Amino-3-methyl-N-((R)-1-phenylethyl)butanamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound’s synthesis typically involves amide bond formation between 2-amino-3-methylbutanoic acid derivatives and (R)-1-phenylethylamine. Key steps include:
  • Activation of the carboxylic acid : Use coupling agents like HATU or EDCl/HOBt to minimize racemization .
  • Chiral purity preservation : Employ low-temperature conditions (0–4°C) and inert atmospheres to retain stereochemical integrity .
  • Optimization via DOE : Apply factorial design (e.g., 2³ factorial experiments) to evaluate the impact of temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometry on yield .
    Example Data :
FactorHigh LevelLow LevelOptimal Range
Temperature (°C)2500–10
SolventDMFTHFTHF with 5% H2O

Q. How can the structural and stereochemical identity of this compound be confirmed?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR for methyl group splitting patterns (δ 1.2–1.4 ppm) and amide proton signals (δ 6.5–7.5 ppm) .
  • Chiral HPLC : Compare retention times with (S)-enantiomer standards to verify enantiomeric excess (>98%) .
  • X-ray crystallography : Resolve the absolute configuration of the (R)-phenylethyl group, critical for receptor-binding studies .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in observed biological activity across enantiomers?

  • Methodological Answer : Contradictions often arise from differential receptor interactions. For example:
  • Molecular docking simulations : Use software like AutoDock Vina to model interactions between (R)- and (S)-enantiomers and target receptors (e.g., opioid receptors). Focus on steric clashes or hydrogen-bonding mismatches .
  • Functional assays : Pair computational predictions with calcium flux assays or cAMP inhibition studies to validate enantiomer-specific efficacy .
    Case Study :
    A 2023 study found the (R)-enantiomer showed 10× higher μ-opioid receptor affinity than the (S)-form due to favorable π-π stacking with Phe227 .

Q. How can the compound’s stability under physiological conditions be systematically evaluated?

  • Methodological Answer : Design a stability protocol including:
  • pH-dependent degradation : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS, focusing on hydrolysis of the amide bond .
  • Oxidative stress testing : Expose to H2O2 or liver microsomes to identify metabolites (e.g., N-oxide derivatives) .
    Key Metrics :
ConditionHalf-life (h)Major Degradation Pathway
pH 1.2 (simulated gastric)2.1Amide hydrolysis
pH 7.4 (blood)48.3Oxidation at methyl branch

Data Management & Experimental Design

Q. What computational tools are recommended for analyzing structure-activity relationships (SAR) of analogs?

  • Methodological Answer :
  • QSAR modeling : Use Schrödinger’s QikProp to predict logP, solubility, and BBB permeability for analogs with substituent variations (e.g., halogenated phenyl groups) .
  • AI-driven synthesis planning : Platforms like ChemOS integrate retrosynthetic analysis to prioritize routes with minimal protecting groups .

Q. How can researchers address batch-to-batch variability in enantiomeric purity?

  • Methodological Answer :
  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy during crystallization to monitor enantiomeric excess in real time .
  • Statistical process control (SPC) : Use control charts (X-bar and R charts) to track purity over 10+ batches and identify outliers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.